molecular formula C8H9BrN2O2 B13931467 Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate

Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate

Cat. No.: B13931467
M. Wt: 245.07 g/mol
InChI Key: ZUGGACDOZAXVSG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate is an organic compound with the molecular formula C8H9BrN2O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate typically involves the bromination of 5,6-dimethyl-2-pyrazinecarboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate is not well-documented. its reactivity is primarily due to the presence of the bromine atom and the pyrazine ring. The bromine atom can participate in substitution and coupling reactions, while the pyrazine ring can engage in various aromatic interactions. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5,6-dimethyl-2-pyrazinecarboxylate is unique due to the presence of the bromine atom, which makes it highly reactive and suitable for various substitution and coupling reactions

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

methyl 3-bromo-5,6-dimethylpyrazine-2-carboxylate

InChI

InChI=1S/C8H9BrN2O2/c1-4-5(2)11-7(9)6(10-4)8(12)13-3/h1-3H3

InChI Key

ZUGGACDOZAXVSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C(=O)OC)Br)C

Origin of Product

United States

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